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molecular formula C9H11NO2S B8773803 2-(Isopropylthio)nicotinic acid

2-(Isopropylthio)nicotinic acid

Cat. No. B8773803
M. Wt: 197.26 g/mol
InChI Key: JYVRINFZNLIVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447044B2

Procedure details

2-Mercapto-nicotinic acid (5.0 g, 32.22 mmol) was dissolved in DMF (40 mL), and the solution was cooled to 0˜5° C. NaH (6.4 g, 161.1 mmol) was added thereto slowly, and the mixture was stirred at 0˜5° C. for 30 minutes. 2-Iodo-propane (9.65 mL, 96.66 mmol) was added thereto, and the mixture was stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was concentrated under reduced pressure and water was added to dilute the residue. 3N HCl was added to adjust the pH of the aqueous solution to 2˜3, and the mixture was extracted with EtOAc. The organic layer was dried with MgSO4 and concentrated under reduced pressure. The reaction product was used in the next step without a separate purification process.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
9.65 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[H-].[Na+].I[CH:14]([CH3:16])[CH3:15]>CN(C=O)C>[CH:14]([S:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
9.65 mL
Type
reactant
Smiles
IC(C)C

Conditions

Stirring
Type
CUSTOM
Details
slowly, and the mixture was stirred at 0˜5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0˜5° C
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the termination of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reactant was concentrated under reduced pressure and water
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
to dilute the residue
ADDITION
Type
ADDITION
Details
3N HCl was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction product was used in the next step without a separate purification process

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)SC1=C(C(=O)O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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